

4-(2-Chloropyridin-3-yl)morpholine CAS 54231-44-6 properties

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Compound of Interest

Compound Name: **4-(2-Chloropyridin-3-yl)morpholine**

Cat. No.: **B1522599**

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An In-Depth Technical Guide to **4-(2-Chloropyridin-3-yl)morpholine** (CAS 54231-44-6): Properties, Synthesis, and Applications

Introduction

4-(2-Chloropyridin-3-yl)morpholine, identified by CAS Number 54231-44-6, is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This molecule uniquely combines two "privileged structures": a 2-chloropyridine ring and a morpholine moiety.^[1] The 2-chloropyridine scaffold serves as a versatile synthetic intermediate, where the chlorine atom at the 2-position is activated towards nucleophilic substitution, providing a convenient handle for molecular elaboration.^{[2][3]} Simultaneously, the morpholine ring is a widely recognized pharmacophore known to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.^{[1][4]}

This technical guide offers a comprehensive overview of **4-(2-Chloropyridin-3-yl)morpholine** for researchers, scientists, and drug development professionals. It delves into its core physicochemical and spectroscopic properties, provides a detailed examination of its synthesis and chemical reactivity, explores its applications as a building block in the design of bioactive molecules, and outlines essential safety and handling protocols.

Section 1: Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is foundational to its application in research and development. This section details the key physical properties and the expected spectroscopic profile of **4-(2-Chloropyridin-3-yl)morpholine**, which are critical for its identification, purity assessment, and quality control.

Core Physicochemical Properties

The fundamental properties of the compound are summarized in the table below. The solid physical state and recommended storage conditions are crucial for maintaining the compound's integrity over time.

Property	Value	Reference
CAS Number	54231-44-6	[1]
Molecular Formula	C ₉ H ₁₁ ClN ₂ O	[5]
Molecular Weight	198.65 g/mol	[5]
Appearance	Light brown solid	[6]
Physical State	Solid	[5] [6]
Storage Condition	Sealed in dry, Store in refrigerator (2 to 8 °C)	[6]

Spectroscopic and Analytical Characterization

A combination of spectroscopic methods is required for unambiguous structure elucidation and confirmation. While specific experimental spectra are proprietary to manufacturers, a theoretical analysis based on the known structure provides a reliable reference for researchers.

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring and the eight protons on the morpholine ring. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns dictated by coupling with adjacent protons. The morpholine protons will appear as two distinct

multiplets in the upfield region (typically δ 3.0-4.0 ppm), corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

- ^{13}C NMR: The carbon NMR spectrum should display nine unique signals. Five signals will correspond to the carbons of the 2-chloropyridine ring in the aromatic region (δ 110-160 ppm). The remaining four signals in the aliphatic region (δ 45-70 ppm) will correspond to the two sets of inequivalent methylene carbons of the morpholine ring.

FT-IR spectroscopy is used to identify the functional groups within the molecule based on their characteristic vibrational frequencies.[\[1\]](#)

Functional Group	Expected Vibrational Frequency (cm ⁻¹)	Rationale
Aromatic C-H Stretch	3000 - 3100	Corresponds to the C-H bonds on the pyridine ring. [1]
Aliphatic C-H Stretch	2850 - 3000	Corresponds to the methylene (CH ₂) groups of the morpholine ring. [1]
C=C and C=N Stretch	1400 - 1600	Characteristic stretching vibrations of the pyridine aromatic system. [1]
C-O-C Stretch	1070 - 1115	A strong absorption band from the ether linkage in the morpholine ring. [1]
C-Cl Stretch	600 - 800	Corresponds to the carbon-chlorine bond on the pyridine ring. [1]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule. For **4-(2-Chloropyridin-3-yl)morpholine**, the electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z \approx 198.6. A characteristic isotopic pattern will be observed due to the presence of the chlorine atom, with a prominent [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Elemental analysis confirms the empirical formula by determining the mass percentages of its constituent elements. The theoretical composition provides a benchmark for assessing the purity of a synthesized sample.[\[1\]](#)

Element	Theoretical Percentage (%)
Carbon (C)	54.41
Hydrogen (H)	5.58
Chlorine (Cl)	17.84
Nitrogen (N)	14.10
Oxygen (O)	8.05

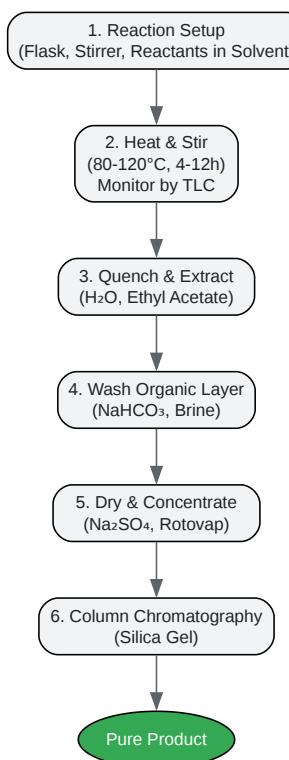
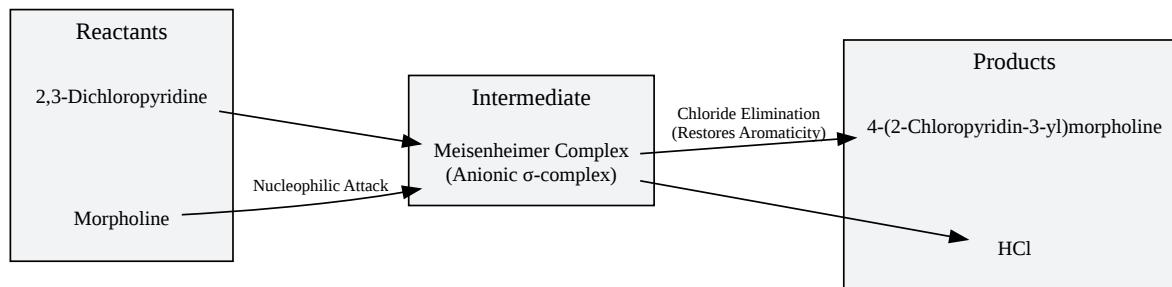
Section 2: Synthesis and Reactivity

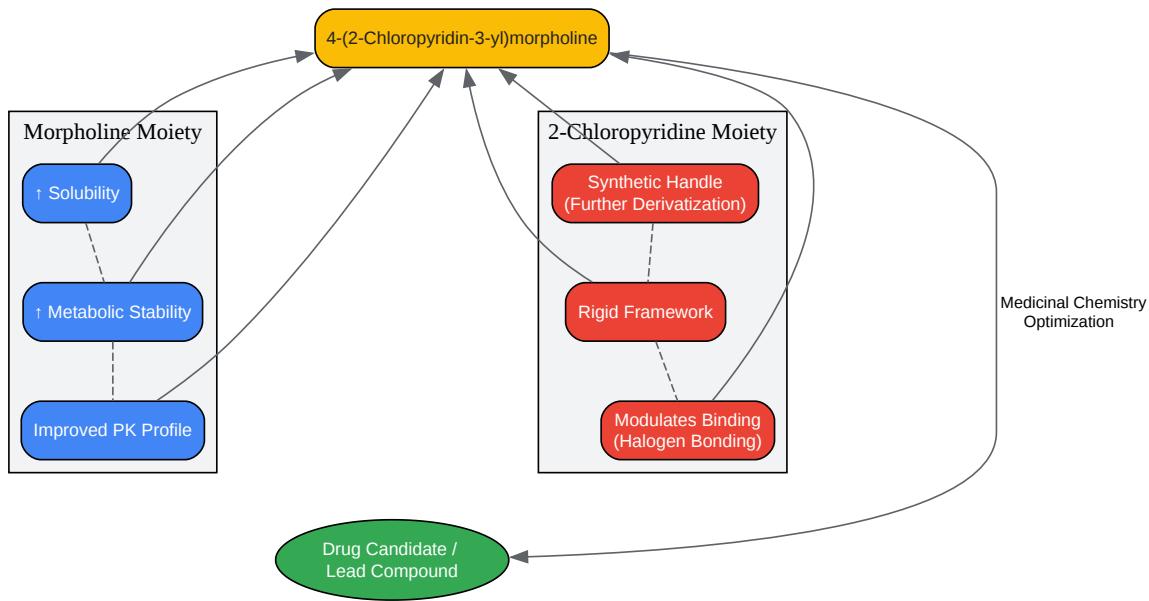
Understanding the synthesis of **4-(2-Chloropyridin-3-yl)morpholine** is crucial for its practical application and for designing derivatives. The primary synthetic pathway leverages the inherent reactivity of the 2-chloropyridine system.

Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[\[1\]](#) In this mechanism, the nitrogen atom of the pyridine ring acts as an electron-withdrawing group, which reduces the electron density at the ortho (C2) and para (C4) positions.[\[2\]](#) This electronic effect makes the carbon atom bonded to the chlorine at the C2 position highly electrophilic and susceptible to attack by a nucleophile, such as the secondary amine of morpholine.

The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[\[1\]](#)[\[7\]](#) The aromaticity of the pyridine ring is temporarily broken and then restored upon the expulsion of the chloride leaving group.





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